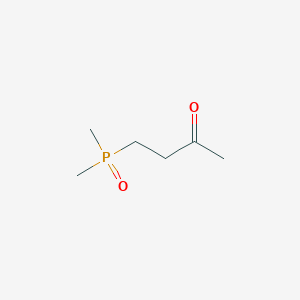
4-(Dimethylphosphoryl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylphosphoryl)butan-2-one is a synthetic organic compound belonging to the family of organophosphorus compounds. It is characterized by its odourless, colourless to pale yellow liquid form with a fruity, floral scent
Métodos De Preparación
The synthesis of 4-(Dimethylphosphoryl)butan-2-one involves specific synthetic routes and reaction conditions. One common method includes the reaction of appropriate starting materials under controlled conditions to yield the desired product. The industrial production methods for this compound are not extensively documented, but they typically involve large-scale chemical synthesis processes that ensure high purity and yield .
Análisis De Reacciones Químicas
4-(Dimethylphosphoryl)butan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation reactions may yield corresponding phosphine oxides, while reduction reactions could produce phosphine derivatives .
Aplicaciones Científicas De Investigación
4-(Dimethylphosphoryl)butan-2-one has several scientific research applications across different fields:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other organophosphorus compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It finds applications in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(Dimethylphosphoryl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
4-(Dimethylphosphoryl)butan-2-one can be compared with other similar organophosphorus compounds, such as:
4-Hydroxybutan-2-one: Known for its use in the synthesis of pharmaceuticals and as a chemical intermediate.
Dimethylphosphine oxide: Utilized in organic synthesis and as a ligand in coordination chemistry.
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for a wide range of applications in research and industry.
Propiedades
Fórmula molecular |
C6H13O2P |
|---|---|
Peso molecular |
148.14 g/mol |
Nombre IUPAC |
4-dimethylphosphorylbutan-2-one |
InChI |
InChI=1S/C6H13O2P/c1-6(7)4-5-9(2,3)8/h4-5H2,1-3H3 |
Clave InChI |
RIGHEJIZWPJKJO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCP(=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13418539.png)
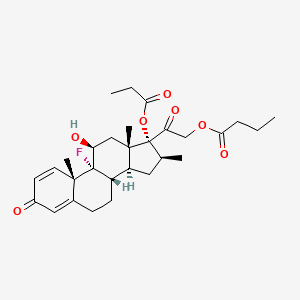
![Sodium bis[2-(perfluorohexyl)ethyl] phosphate](/img/structure/B13418554.png)

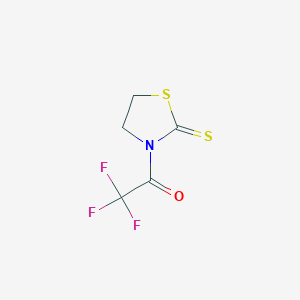

![S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil](/img/structure/B13418573.png)
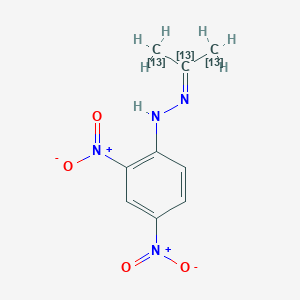
![2-Amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B13418586.png)

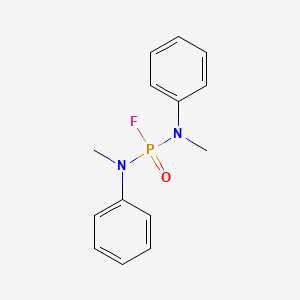
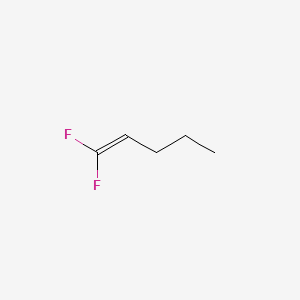

![(2R,4S,4aS,7S,7aS)-7-hydroxy-4-methyl-2-phenyl-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-6-one](/img/structure/B13418616.png)
